Dipotassium hexabromoplatinate

Overview

Description

Dipotassium hexabromoplatinate is not directly mentioned in the provided papers. However, the papers do discuss related potassium complexes and platinum cluster compounds, which can offer insights into the behavior of similar compounds. For instance, the synthesis of a silylpotassium complex with benzene is described, indicating the potential for potassium to form supramolecular structures with organic ligands . Additionally, hexaplatinum clusters with various ligands are discussed, which could be relevant when considering the coordination environment and reactivity of a hexabromoplatinate analogue .

Synthesis Analysis

The synthesis of related complexes involves the reduction of a precursor compound with potassium or sodium borohydride in the presence of ligands . For example, the silylpotassium complex is synthesized by reducing a dibromo-cyclotetrasilane with potassium . This suggests that a similar approach could be used for synthesizing this compound, starting with a platinum bromide precursor and reducing it in the presence of potassium.

Molecular Structure Analysis

The molecular structure of complexes involving potassium and platinum can be quite intricate. The silylpotassium complex forms a 1-D supramolecular structure with benzene , while the hexaplatinum clusters exhibit a closed or open structure depending on the ligands involved . This indicates that this compound might also exhibit a complex structure, potentially influenced by its ligands and the coordination geometry of the platinum center.

Chemical Reactions Analysis

The reactivity of platinum cluster compounds can be quite diverse. For instance, a hexaplatinum cluster can encapsulate mercury(0) or thallium(I), indicating a potential for such clusters to act as hosts for other metals . This suggests that this compound might also participate in reactions where it can form adducts with other metal species or undergo ligand exchange reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium complexes and platinum clusters can vary widely. The crystal structure determination of dipotassium hydrogen citrate shows that potassium can coordinate with multiple oxygen atoms, which could be relevant for understanding the coordination environment in this compound . The distances between metal and oxygen atoms in such structures can provide insights into the strength of the metal-ligand interactions .

Scientific Research Applications

Drug Delivery Systems

Chitosan/dipotassium orthophosphate hydrogel systems have been designed for the direct delivery of chemotherapeutic agents, such as Doxorubicin, to tumor sites, demonstrating potential applications in cancer treatment (Ta et al., 2009).

Chromatography

Platinum(II) complexes, such as cis-dichlorodiammineplatinum(II), have been studied for retention on anion exchangers in high-performance liquid chromatography, which is vital for separating and analyzing components of mixtures (Riley et al., 1981).

Hematologic Testing

Dipotassium salts like dipotassium EDTA are recommended as anticoagulants of choice in specimen collection for blood cell counting and sizing due to their solubility and minimal impact on red blood cell size (England et al., 1993).

Skin Delivery

Dipotassium glycyrrhizinate has been formulated in liposomes for skin delivery, showing potential for treating acute and chronic dermatitis (Trotta et al., 2002).

Anxiety Treatment

Dipotassium clorazepate, a benzodiazepine derivative, has been evaluated for its effectiveness in treating anxiety-related disorders (Cooper et al., 1973).

Veterinary Medicine

Clorazepate dipotassium combined with fluoxetine and behavior modification has been investigated for treating anxiety disorders in dogs (Pineda et al., 2014).

Cancer Therapy

Cisplatin, a platinum-based drug, is widely used in cancer therapy. Its mechanism of action involves crosslinking with DNA bases, causing DNA damage and apoptosis in cancer cells (Dasari & Tchounwou, 2014).

Dentin Hypersensitivity Treatment

Dipotassium oxalate has been evaluated for its effectiveness in treating dentin hypersensitivity (Muzzin & Johnson, 1989).

Epilepsy Treatment

Clorazepate dipotassium has been used in the treatment of intractable epilepsy, showing beneficial effects in patients with generalized minor attacks (Booker, 1974).

Safety and Hazards

Dipotassium hexabromoplatinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it under an inert gas, avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

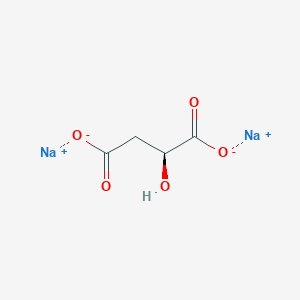

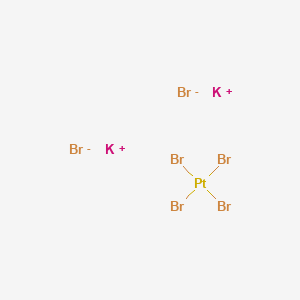

IUPAC Name |

dipotassium;hexabromoplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBZJCBXMOGTCN-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

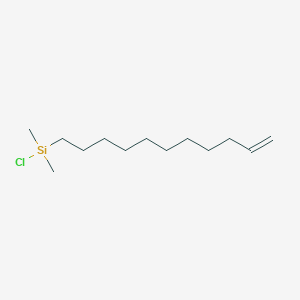

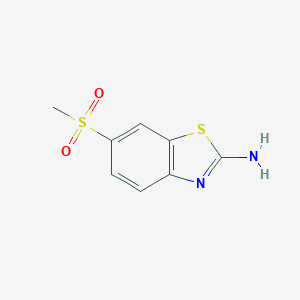

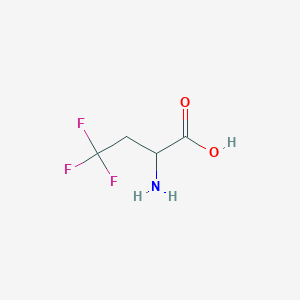

[K+].[K+].Br[Pt-2](Br)(Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6K2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange hygroscopic crystals; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Potassium hexabromoplatinate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

16920-93-7 | |

| Record name | Platinic potassium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016920937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), hexabromo-, potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium hexabromoplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)

![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)